molecular formula C11H20N2O3 B597147 tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate CAS No. 1251005-61-4

tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate

Cat. No.: B597147
CAS No.: 1251005-61-4
M. Wt: 228.292
InChI Key: HDVGQNDLJKJMJF-UHFFFAOYSA-N
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Description

“tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate” is a chemical compound with the CAS Number: 1251011-05-8 . It has a molecular weight of 228.29 . The compound is also known by its IUPAC name, which is the same as the common name .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H20N2O3 . The InChI Code is 1S/C11H20N2O3/c1-10(2,3)16-9(14)13-7-11(8-13)6-12-4-5-15-11/h12H,4-8H2,1-3H3 . This indicates the compound contains 11 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.


Physical and Chemical Properties Analysis

The compound is available in liquid or solid or semi-solid or lump form . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Supramolecular Arrangements and Crystallography

Research into cyclohexane-5-spirohydantoin derivatives, closely related to tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate, shows their significance in understanding supramolecular arrangements. These studies highlight the influence of substituents on cyclohexane rings in crystal structures, demonstrating the compound's relevance in crystallography and molecular design (Graus et al., 2010).

Synthesis and Cycloaddition Reactions

The compound and its derivatives have been used in [3+2] cycloaddition reactions with nitrones, leading to the synthesis of complex heterocyclic structures. This demonstrates their utility in constructing novel organic frameworks with potential applications in drug discovery and development (Chiaroni et al., 2000).

Spirocyclic Compound Synthesis

Research also focuses on the synthesis of spirocyclic compounds using this compound. These compounds are valuable for their potential biological activity and as intermediates in organic synthesis. The development of general procedures for synthesizing these spirocyclic tetrahydrofurans underscores their importance in medicinal chemistry (Moskalenko & Boev, 2012).

Novel Compounds and Chemical Space Exploration

Further research has described efficient synthetic routes to previously unknown compounds related to this compound. These studies reveal the compound's utility in accessing new chemical spaces, particularly in exploring structures complementary to piperidine ring systems, highlighting its versatility in organic synthesis (Meyers et al., 2009).

Conformational Analysis and Pseudopeptides

The synthesis and conformational analysis of derivatives show their application as constrained surrogates for dipeptides in peptide synthesis. This indicates the compound's role in the development of pseudopeptides and peptidomimetics, offering insights into protein-protein interactions and the design of bioactive molecules (Fernandez et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.

Properties

IUPAC Name

tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-4-5-15-11(8-13)6-12-7-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVGQNDLJKJMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate (0.85 g) (example 176 step b), ammonium formate (0.883 g) and palladium on carbon JM type 87 L (0.459 g) in ethanol (50 mL) was refluxed for 30 minutes. The mixture was cooled to RT and filtered through celite, the solvent was evaporated under reduced pressure. The celite pad was washed with 10 mL of DMF) and then with 50 mL of acetonitrile. These washings were used to dissolve the residue obtained from evaporation of the initial mixture. This solution was passed through a 10 g SCX cartridge, followed by washing with acetonitrile. The cartridge was the eluted with a 10% solution of 880 ammonia in acetonitrile (80 mL) to bring off product. The solvents were evaporated under reduced pressure and the residue diluted with acetonitrile and evaporated under reduced pressure to afford the subtitled compound. Yield 0.490 g.
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0.883 g
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50 mL
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Synthesis routes and methods II

Procedure details

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